Technical Guide to the Chemical Properties and Analysis of Ciclesonide-d7
Technical Guide to the Chemical Properties and Analysis of Ciclesonide-d7
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties of Ciclesonide-d7, a deuterated analog of the corticosteroid Ciclesonide. It is intended for use as a technical reference in research and development settings, particularly in pharmacology and analytical chemistry. This guide details the compound's physicochemical characteristics, provides established analytical methodologies, and illustrates its biological mechanism of action.
Compound Identification and Physicochemical Properties
Ciclesonide-d7 is the deuterium-labeled version of Ciclesonide, primarily utilized as an internal standard for the precise quantification of Ciclesonide in biological matrices using mass spectrometry.[1][2] The labeling with seven deuterium atoms provides a distinct mass shift, facilitating its differentiation from the unlabeled analyte without significantly altering its chemical behavior.
Chemical Structure and Identification
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IUPAC Name : [2-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-14,17-dien-8-yl]-2-oxoethyl] 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate[3]
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Synonyms : Alvesco-d7, Omnaris-d7, RPR 251526-d7, CIC-d7[3]
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CAS Number : 1225382-70-6
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Molecular Formula : C₃₂H₃₇D₇O₇
Quantitative Physicochemical Data
The following tables summarize the key chemical and physical properties of Ciclesonide-d7 and its unlabeled counterpart, Ciclesonide. Properties such as melting point and solubility are expected to be nearly identical between the two compounds, but experimentally determined values are primarily available for the unlabeled Ciclesonide.
| Identifier | Ciclesonide-d7 | Ciclesonide (for reference) | Reference(s) |
| Molecular Formula | C₃₂H₃₇D₇O₇ | C₃₂H₄₄O₇ | |
| Molecular Weight | 547.73 g/mol | 540.69 g/mol | |
| CAS Number | 1225382-70-6 | 126544-47-6 |
| Property | Value | Conditions/Notes | Reference(s) |
| Physical Form | Solid, white to off-white powder | Room Temperature | |
| Melting Point | Not Reported | ||
| 209-211 °C (for Ciclesonide) | |||
| Boiling Point | Not Reported | ||
| 665.0 ± 55.0 °C (Predicted for Ciclesonide) | |||
| Solubility | Chloroform: slightly solubleMethanol: slightly soluble | ||
| DMSO: 20 mg/mL (for Ciclesonide) | Clear solution | ||
| Ethanol: Soluble to 100 mM (for Ciclesonide) | |||
| Storage Temperature | -20°C or 2-8°C | Recommended for long-term stability | |
| Stability | ≥ 4 years | When stored at -20°C | |
| Purity | ≥99% deuterated forms (d₁-d₇)99.10% by HPLC | Per supplier specifications |
Biological Mechanism of Action
Ciclesonide is a prodrug that is inactive in its initial form. Its therapeutic effect is realized after it is metabolized into its active form, desisobutyryl-ciclesonide (des-CIC), by esterases in the airways. Des-CIC is a potent glucocorticoid receptor (GR) agonist, exhibiting an affinity for the GR that is approximately 120 times higher than the parent compound.
The activation and subsequent signaling pathway involves the following key steps:
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Metabolic Activation : Ciclesonide is hydrolyzed by esterases in the lungs to form des-CIC.
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Receptor Binding : Des-CIC diffuses into the cell and binds to the GR, which resides in the cytoplasm as part of a multi-protein complex including heat shock proteins (HSPs).
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Nuclear Translocation : Ligand binding induces a conformational change, causing the dissociation of HSPs and the translocation of the des-CIC-GR complex into the nucleus.
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Gene Regulation : In the nucleus, the GR complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This binding leads to:
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Transactivation : Upregulation of anti-inflammatory genes, such as those encoding for lipocortin-1, which inhibits phospholipase A2 and subsequently reduces the production of inflammatory mediators like prostaglandins and leukotrienes.
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Transrepression : Downregulation of pro-inflammatory genes by interfering with the function of other transcription factors, leading to the suppression of cytokines, interleukins, and other inflammatory molecules.
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Experimental Protocols
Ciclesonide-d7 is primarily used as an internal standard in bioanalytical methods. The protocols outlined below are based on established methods for the quantification of Ciclesonide and are directly applicable.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity for quantifying Ciclesonide and its active metabolite, des-CIC, in biological matrices like human serum or plasma.
3.1.1 Sample Preparation: Liquid-Liquid Extraction (LLE)
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Aliquot 0.5 mL of serum/plasma sample into a clean polypropylene tube.
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Add the internal standard solution (Ciclesonide-d7 and des-CIC-d11) at a fixed concentration.
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Vortex mix for 30 seconds.
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Add 3 mL of extraction solvent (e.g., 1-chlorobutane or methyl tert-butyl ether).
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Vortex mix for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.
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Freeze the aqueous layer in a dry ice/methanol bath.
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Transfer the organic supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the mobile phase.
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Vortex mix and transfer to an autosampler vial for injection.
3.1.2 Chromatographic and Mass Spectrometric Conditions
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LC System : Agilent 1200 series or equivalent.
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Mass Spectrometer : API 5000 triple quadrupole or equivalent.
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Column : Reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
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Mobile Phase : Gradient elution using A) 0.1% formic acid in water and B) Methanol or Acetonitrile.
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Flow Rate : 0.5 mL/min.
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Injection Volume : 10 µL.
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Ionization Source : Atmospheric Pressure Photoionization (APPI) or Atmospheric Pressure Chemical Ionization (APCI), operated in negative or positive mode. APPI has been shown to provide superior sensitivity.
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Detection Mode : Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for the analyte and internal standard are monitored.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of Ciclesonide-d7 bulk material.
3.2.1 Sample Preparation
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Accurately weigh and dissolve a known amount of Ciclesonide-d7 in the mobile phase to create a stock solution (e.g., 1000 µg/mL).
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Perform serial dilutions from the stock solution to prepare working standards and calibration curve points (e.g., 10-300 µg/mL).
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Sonicate all solutions for 10 minutes to remove dissolved gases.
3.2.2 Chromatographic Conditions
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LC System : Standard HPLC system with a UV detector.
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Column : Inertsil ODS-C18 (250 mm x 4.6 mm, 5 µm) or equivalent C8 column.
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Mobile Phase : Isocratic elution with a mixture of Methanol and Water (e.g., 95:5 v/v).
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Flow Rate : 1.0 mL/min.
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Detection Wavelength : 242 nm.
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Column Temperature : Ambient or controlled (e.g., 40°C).
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Injection Volume : 20 µL.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of Ciclesonide-d7 and verify the position of the deuterium labels. A full suite of 1D and 2D NMR experiments would be performed on the unlabeled Ciclesonide for complete signal assignment, followed by analysis of the deuterated compound to confirm the absence of specific proton signals.
3.3.1 Sample Preparation
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Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆).
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Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).
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Transfer the solution to a 5 mm NMR tube.
3.3.2 NMR Experiment Parameters
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Spectrometer : 400 MHz or higher field strength spectrometer.
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Experiments :
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¹H NMR : To observe the proton signals. In Ciclesonide-d7, the signals corresponding to the seven deuterated positions in the isobutyrate moiety will be absent.
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¹³C NMR : To observe all carbon signals.
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2D NMR (COSY, HSQC, HMBC) : To establish connectivity between protons and carbons and confirm the complete structural assignment of the unlabeled Ciclesonide.
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Data Processing : The resulting spectra are processed using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are reported in parts per million (ppm) relative to TMS.
